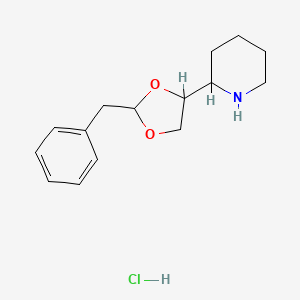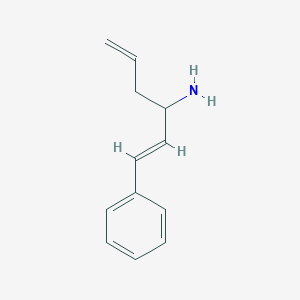![molecular formula C16H17N5 B13773538 4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease. Its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core and a phenylpiperazine moiety, contributes to its biological activity and makes it a valuable target for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the coupling of a pyrrolo[2,3-d]pyrimidine derivative with a phenylpiperazine. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenylpiperazine moiety .
Applications De Recherche Scientifique
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as acetylcholinesterase (AChE). The compound inhibits the activity of AChE, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of acetylcholine in the brain. This action can enhance cognitive function and memory, making it a potential therapeutic agent for Alzheimer’s disease . The compound’s structure allows it to bind to the active site of AChE, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar structure and acetylcholinesterase inhibitory activity.
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyrido[2,3-d]pyrimidine: A related compound with potential therapeutic applications.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar core structures and biological activities.
Uniqueness
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of a pyrrolo[2,3-d]pyrimidine core and a phenylpiperazine moiety. This unique structure contributes to its potent acetylcholinesterase inhibitory activity and potential therapeutic applications in neurological disorders .
Propriétés
Formule moléculaire |
C16H17N5 |
|---|---|
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H17N5/c1-2-4-13(5-3-1)20-8-10-21(11-9-20)16-14-6-7-17-15(14)18-12-19-16/h1-7,12H,8-11H2,(H,17,18,19) |
Clé InChI |
YOMXRYXICGNVKI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



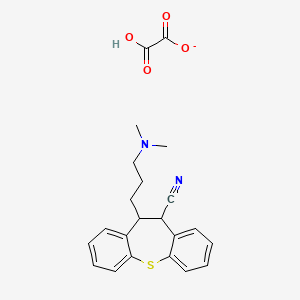
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)
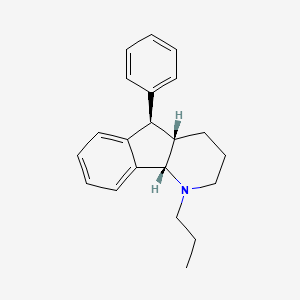
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
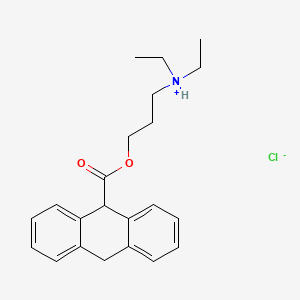
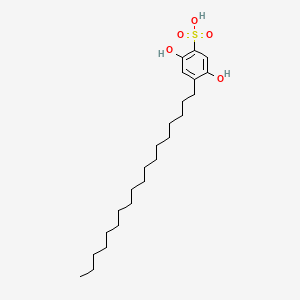
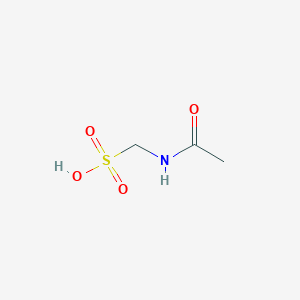

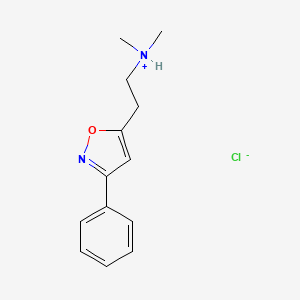

![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
